molecular formula C13H11N3O3 B11997484 Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- CAS No. 17710-04-2

Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro-

Cat. No.: B11997484
CAS No.: 17710-04-2
M. Wt: 257.24 g/mol
InChI Key: ALDABJGYZKFDHO-UHFFFAOYSA-N
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Description

Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- is an organic compound with the molecular formula C13H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 3-methyl-2-pyridinyl group and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(3-methyl-2-pyridinyl)-
  • Benzamide, N-(4-methyl-2-pyridinyl)-
  • Benzamide, N-(2-methyl-3-pyridinyl)-
  • Benzamide, N-(3-methyl-4-pyridinyl)-

Uniqueness

Benzamide, N-(3-methyl-2-pyridinyl)-4-nitro- is unique due to the presence of both the 3-methyl-2-pyridinyl group and the nitro group at the 4-position. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

17710-04-2

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C13H11N3O3/c1-9-3-2-8-14-12(9)15-13(17)10-4-6-11(7-5-10)16(18)19/h2-8H,1H3,(H,14,15,17)

InChI Key

ALDABJGYZKFDHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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